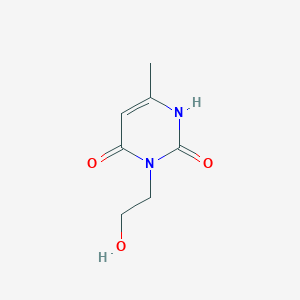

3-(2-Hydroxyethyl)-6-methyluracil

Description

Overview of Uracil (B121893) Scaffold Significance in Biological and Medicinal Chemistry

The uracil scaffold, a fundamental component of ribonucleic acid (RNA), plays a pivotal role in a multitude of biological processes. nih.gov Its inherent structure allows it to form hydrogen bonds, a critical feature for the molecular recognition events that underpin genetic coding and protein synthesis. nih.govnih.gov Beyond its natural role, the uracil framework serves as a privileged scaffold in medicinal chemistry. This is due to its versatile chemical nature, which allows for modifications at various positions, leading to a diverse array of analogues with distinct biological activities. conicet.gov.ar The strategic substitution on the uracil ring can modulate the molecule's electronic properties, solubility, and spatial arrangement, thereby influencing its interaction with biological targets such as enzymes and receptors. nih.gov Nature itself has harnessed the potential of uracil, as evidenced by its use in sophisticated mechanisms of adaptive immunity. nih.gov

Historical Perspective on Substituted Uracil Derivatives in Drug Discovery

The exploration of substituted uracil derivatives has a rich history in the field of drug discovery, yielding compounds with significant therapeutic impact. A notable early example is 5-fluorouracil (B62378), a cornerstone in cancer chemotherapy that functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This has paved the way for the development of numerous other uracil analogues. Research has shown that substitutions at the C5 and C6 positions of the uracil ring can lead to compounds with a broad spectrum of biological activities, including antiviral and antitumoral properties. conicet.gov.ar For instance, 5-substituted uracil derivatives have been shown to be effective against various pathogens, including HIV-1 and herpes family viruses. mdpi.com The development of these derivatives has often involved creating extensive chemical libraries to explore the structure-activity relationships, leading to the identification of potent and selective therapeutic agents. nih.govacs.org

Research Context and Rationale for Investigating 3-(2-Hydroxyethyl)-6-methyluracil

The investigation into this compound is situated within the broader scientific endeavor to synthesize and characterize novel uracil derivatives with potentially useful properties. The rationale for its study is rooted in the established biological significance of the uracil scaffold and the proven success of its substituted analogues in medicine. The specific combination of a 2-hydroxyethyl group at the N3 position and a methyl group at the C6 position presents a unique molecular architecture. The synthesis of 6-methyluracil (B20015) itself has been a subject of chemical interest for over a century, with various methods developed for its preparation. orgsyn.org The addition of the hydroxyethyl (B10761427) group introduces a flexible, polar side chain that can potentially engage in hydrogen bonding and alter the molecule's solubility and interactions with biological macromolecules. Researchers are interested in how these specific substitutions influence the compound's chemical behavior and potential bioactivity, contributing to the foundational knowledge required for the rational design of new therapeutic agents. The compound is available from various chemical suppliers, facilitating its use in research and development. synchem.decookechem.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound, which are essential for its characterization and handling in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₃ | nih.gov |

| Molecular Weight | 170.17 g/mol | nih.gov |

| IUPAC Name | 3-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione | nih.gov |

| CAS Number | 20551-25-1 | nih.gov |

| Computed XLogP3 | -1.1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Exact Mass | 170.06914219 Da | nih.gov |

| Monoisotopic Mass | 170.06914219 Da | nih.gov |

| Topological Polar Surface Area | 69.6 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Complexity | 247 | nih.gov |

List of Chemical Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-4-6(11)9(2-3-10)7(12)8-5/h4,10H,2-3H2,1H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGMHVADTAQGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384348 | |

| Record name | 3-(2-Hydroxyethyl)-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20551-25-1 | |

| Record name | 3-(2-Hydroxyethyl)-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20551-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3 2 Hydroxyethyl 6 Methyluracil

Synthesis of the 6-Methyluracil (B20015) Core Structure

The foundational step in the synthesis of the target compound is the construction of the 6-methyluracil ring system. A prevalent and well-established method involves the condensation reaction of ethyl acetoacetate (B1235776) with urea (B33335). orgsyn.orgchemicalbook.com This reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid, and can be performed with or without a solvent like ethanol. orgsyn.orggoogle.com The use of a small amount of absolute alcohol can improve yields, though larger quantities may prolong the drying period. orgsyn.org

Another common approach is the condensation of diketene (B1670635) with urea. chemicalbook.com Variations of these methods exist, including the use of different catalysts like zinc chloride or boron trifluoride diethyl etherate in solvents such as toluene (B28343) or xylene. google.com The reaction conditions, including temperature and reaction time, can be optimized to improve the yield and purity of the resulting 6-methyluracil. google.com For instance, heating the reactants to temperatures between 110-160°C is often employed. google.com

The purity of the final product is crucial, and purification is often achieved through recrystallization from solvents like glacial acetic acid. orgsyn.org The identity and purity of 6-methyluracil can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. google.comnih.govnih.govacs.org

Interactive Data Table: Synthesis of 6-Methyluracil

| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Urea | Hydrochloric acid, Ethanol | - | 71-77 | orgsyn.org |

| Diketene, Urea | - | - | - | chemicalbook.com |

| Ethyl carbamate, Ethyl acetoacetate | Zinc chloride, Toluene | Reflux | 71.6 | google.com |

| Ethyl carbamate, Ethyl acetoacetate | Boron trifluoride diethyl etherate, Xylene | 140 | 62.3 | google.com |

| Ethyl carbamate, Ethyl acetoacetate | Xylene | 140 | 78 | google.com |

Strategies for N-Functionalization with the 2-Hydroxyethyl Moiety

Once the 6-methyluracil core is obtained, the next critical step is the introduction of the 2-hydroxyethyl group onto the pyrimidine (B1678525) ring. This process, known as N-functionalization, can lead to the formation of different isomers, making regioselectivity a key challenge.

Regioselective Introduction at the N3 Position

The alkylation of uracil (B121893) and its derivatives can occur at either the N1 or N3 position of the pyrimidine ring. researchgate.net The relative nucleophilicity of the two nitrogen atoms is influenced by the surrounding functional groups and the reaction conditions. Generally, the N1 position is more sterically accessible, but electronic factors can favor substitution at the N3 position. The presence of two adjacent carbonyl groups can decrease the nucleophilicity of the N3 nitrogen. researchgate.net

Achieving regioselective alkylation at the N3 position is crucial for the synthesis of 3-(2-Hydroxyethyl)-6-methyluracil. This can be accomplished by carefully selecting the alkylating agent, base, and solvent. For instance, the reaction of 6-methyluracil with 2-chloroethanol (B45725) in the presence of a suitable base can lead to the desired N3-substituted product.

Reaction Mechanisms and Optimization of Alkylation Procedures

The alkylation of uracils typically proceeds via a nucleophilic substitution mechanism, where the deprotonated uracil anion acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent. The choice of base is critical for the deprotonation step. Common bases include potassium carbonate and triethylamine. beilstein-journals.org The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) often being used. beilstein-journals.orgrsc.org

The reaction mechanism can also involve a Michael-type addition if an appropriate acceptor, such as an acrylic substrate, is used. beilstein-journals.org For direct alkylation with haloalkanes, the reaction conditions must be optimized to maximize the yield of the desired N3 isomer and minimize the formation of the N1 isomer and any O-alkylated byproducts. This optimization can involve adjusting the temperature, reaction time, and the stoichiometry of the reactants and base.

Preparation of Structurally Related Hydroxyethyl (B10761427) Uracil Derivatives

The synthetic strategies for preparing this compound can be adapted to synthesize a variety of structurally related hydroxyethyl uracil derivatives. For example, starting with different 5-substituted uracils allows for the introduction of various functional groups at the C5 position of the pyrimidine ring. beilstein-journals.org The N-alkylation can be carried out using similar methodologies, such as Michael addition to (2-hydroxyethyl) acrylate, to yield N1-substituted hydroxyethyl uracil derivatives. beilstein-journals.org

Furthermore, the hydroxyl group of the 2-hydroxyethyl moiety provides a handle for further functionalization. For instance, it can be esterified to create ester-conjugated acyclic nucleosides. beilstein-journals.org This versatility allows for the creation of a library of hydroxyethyl uracil derivatives with diverse structural features, which is valuable for structure-activity relationship studies in drug discovery.

Advanced Synthetic Techniques for Analog Development

To expand the chemical space of uracil derivatives, more advanced synthetic techniques are being employed. These methods offer improved efficiency, selectivity, and access to novel structural motifs.

Catalytic Approaches in Uracil Derivatization

Catalytic methods have emerged as powerful tools for the functionalization of uracil and its derivatives. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the N-1 selective arylation of dihydrouracil. nih.gov This approach demonstrates excellent functional group tolerance and can be applied to a wide range of (hetero)aryl halides and phenol (B47542) derivatives, providing a facile, single-step method to access medicinally relevant scaffolds. nih.gov

The use of catalysts can also influence the regioselectivity of alkylation and other modifications. For instance, the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, can be catalyzed by various Lewis and Brønsted acids. researchgate.net While not directly applicable to the synthesis of this compound, these catalytic approaches highlight the ongoing efforts to develop more efficient and selective methods for modifying the uracil scaffold, which could be adapted for the synthesis of complex analogs.

Interactive Data Table: Key Compounds Mentioned

| Compound Name | Molecular Formula | CAS Number | Reference |

|---|---|---|---|

| This compound | C7H10N2O3 | 20551-25-1 | synchem.decookechem.comnih.gov |

| 6-Methyluracil | C5H6N2O2 | 626-48-2 | nih.gov |

| Ethyl acetoacetate | C6H10O3 | 141-97-9 | orgsyn.org |

| Urea | CH4N2O | 57-13-6 | orgsyn.org |

| Diketene | C4H4O2 | 674-82-8 | orgsyn.org |

| 2-Chloroethanol | C2H5ClO | 107-07-3 | researchgate.net |

| (2-Hydroxyethyl) acrylate | C5H8O3 | 818-61-1 | beilstein-journals.org |

| Dihydrouracil | C4H6N2O2 | 504-07-4 | nih.gov |

One-Pot and Multicomponent Reactions

A well-established and classical method for the synthesis of the 6-methyluracil core is the condensation of ethyl acetoacetate with urea. orgsyn.org This reaction is typically carried out in the presence of a base, such as sodium ethoxide, and followed by acidification to yield 6-methyluracil. The initial step involves the formation of a β-uraminocrotonic ester intermediate. orgsyn.org Subsequent cyclization under basic conditions and then acidification affords the desired 6-methyluracil. While traditionally performed in discrete steps, this sequence offers potential for optimization into a more streamlined, one-pot-like procedure by carefully controlling reaction conditions.

The introduction of the 2-hydroxyethyl group at the N3 position of the pre-formed 6-methyluracil ring is a key subsequent step. This is typically achieved through an N-alkylation reaction. The reaction of 6-methyluracil with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene (B1197577) oxide, in the presence of a base, would lead to the desired this compound. The regioselectivity of this alkylation is a critical consideration, as alkylation can also occur at the N1 position. However, studies on the alkylation of similar uracil derivatives often show a preference for the N3 position under specific conditions.

Although a dedicated multicomponent reaction (MCR) for the direct synthesis of this compound from simple acyclic precursors has not been explicitly reported, the principles of MCRs are highly relevant to the synthesis of the broader pyrimidine class of compounds. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains the essential parts of all the initial components. scirp.org For instance, variations of the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidines, could theoretically be adapted. A hypothetical MCR approach could involve the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a urea derivative already bearing the 2-hydroxyethyl moiety.

A rapid one-pot synthesis has been reported for a related compound, 1,3-diethyl-6-methyluracil, from 1,3-diethyl urea and methyl acetoacetate in a dry-media environment, achieving a 62% yield. researchgate.net This demonstrates the feasibility of one-pot approaches for synthesizing N-substituted 6-methyluracil derivatives.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Reference |

| Ethyl acetoacetate | Urea | 6-Methyluracil | Condensation/Cyclization | orgsyn.org |

| 1,3-Diethyl urea | Methyl acetoacetate | 1,3-Diethyl-6-methyluracil | One-pot condensation | researchgate.net |

Post-Synthetic Modifications and Prodrug Strategies

The 2-hydroxyethyl side chain of this compound offers a versatile handle for a variety of post-synthetic modifications. These modifications can be employed to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, or to introduce new functionalities for targeted applications.

The primary hydroxyl group is a prime site for esterification. Reaction with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) can yield a library of ester derivatives. This approach is fundamental to the development of prodrugs.

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For this compound, the hydroxyl group can be masked with a promoiety to create a prodrug with improved pharmacokinetic properties. Esterification is a common and effective prodrug strategy. By converting the polar hydroxyl group into a more lipophilic ester, the molecule's ability to cross cell membranes can be enhanced. Once in the systemic circulation or at the target site, endogenous esterases can cleave the ester bond, releasing the active this compound.

The choice of the ester promoiety can be tailored to achieve specific goals. For example, short-chain aliphatic esters could increase lipophilicity for better oral absorption, while longer-chain fatty acid esters might prolong the duration of action. Furthermore, amino acid-based esters could be designed to target specific transporters.

Beyond esterification, the hydroxyl group can also be converted into an ether linkage. While chemically more stable than esters, ethers can also serve as prodrugs if they are designed to be cleaved by specific enzymes, such as cytochrome P450s.

The following table outlines potential prodrugs of this compound based on the esterification of the hydroxyl group.

| Prodrug Name | Promoety | Potential Advantage |

| 3-(2-Acetoxyethyl)-6-methyluracil | Acetyl | Increased lipophilicity, potential for improved cell permeability. |

| 3-(2-Pivaloyloxyethyl)-6-methyluracil | Pivaloyl | Increased lipophilicity and steric hindrance may provide greater stability against premature hydrolysis. |

| 3-(2-Benzoyloxyethyl)-6-methyluracil | Benzoyl | Significant increase in lipophilicity. |

| 3-(2-(L-Valinyloxy)ethyl)-6-methyluracil | L-Valine | Potential for targeted uptake by amino acid transporters. |

Advanced Structural Characterization and Computational Chemical Analysis of 3 2 Hydroxyethyl 6 Methyluracil

Spectroscopic and Spectrometric Elucidation of Molecular Structure

The definitive identification and structural confirmation of 3-(2-Hydroxyethyl)-6-methyluracil rely on a combination of spectroscopic techniques. Mass spectrometry confirms the molecular weight and elemental composition, while NMR and IR spectroscopy provide detailed information about the specific arrangement of atoms and functional groups.

Mass Spectrometry (MS): Electron ionization or electrospray ionization mass spectrometry would confirm the molecular weight of this compound (C₇H₁₀N₂O₃) to be approximately 170.17 g/mol . nih.gov High-resolution mass spectrometry would yield a precise mass of 170.0691 Da, confirming its elemental composition. nih.gov The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the hydroxyethyl (B10761427) side chain, providing further structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is critical for identifying the hydrogen environments in the molecule. The spectrum would be expected to show distinct signals for the methyl protons (CH₃), the vinylic proton on the uracil (B121893) ring (C₅-H), the two methylene (B1212753) groups of the hydroxyethyl side chain (N-CH₂ and O-CH₂), and the hydroxyl proton (OH). The N-H proton of the uracil ring would also be present.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. Expected signals would correspond to the methyl carbon, the carbons of the pyrimidine (B1678525) ring (including the two carbonyl carbons, C₂ and C₄), and the two carbons of the hydroxyethyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies. The spectrum of this compound would be expected to exhibit strong absorption bands for the C=O (carbonyl) stretching vibrations of the uracil ring, N-H stretching, and a broad O-H stretching band from the terminal hydroxyl group. Vibrations corresponding to C-N, C-O, and C-H bonds would also be present. Studies on the parent compound, 6-methyluracil (B20015), show characteristic N-H bond vibrations in the 3090–2938 cm⁻¹ region, which would also be anticipated here. acs.org

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on the chemical structure and data from analogous compounds.

| Technique | Feature | Expected Observation |

|---|---|---|

| Mass Spec (HRMS) | [M+H]⁺ | ~171.0764 m/z |

| ¹H NMR | -CH₃ | Singlet, ~2.1-2.3 ppm |

| C₅-H | Singlet, ~5.6-5.8 ppm | |

| N-CH₂- | Triplet, ~3.8-4.0 ppm | |

| -CH₂-OH | Triplet, ~3.6-3.8 ppm | |

| -OH | Triplet (or broad singlet), variable | |

| N₁-H | Broad singlet, ~10.5-11.5 ppm | |

| ¹³C NMR | -CH₃ | ~18-20 ppm |

| -CH₂-OH | ~58-60 ppm | |

| N-CH₂- | ~48-50 ppm | |

| C₅ | ~100-102 ppm | |

| C₆ | ~150-152 ppm | |

| C₂, C₄ (C=O) | ~155-165 ppm | |

| IR Spectroscopy | O-H stretch | Broad, ~3200-3500 cm⁻¹ |

| N-H stretch | ~3000-3200 cm⁻¹ | |

| C=O stretch | Strong, ~1650-1720 cm⁻¹ |

Crystallographic Investigations and Solid-State Characteristics

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the parent compound, 6-methyluracil, several polymorphic forms have been identified and characterized by SCXRD. nih.goviucr.org These studies reveal how the molecules pack in the crystal lattice and the specific intermolecular interactions that stabilize the structure.

For example, two well-established polymorphs of 6-methyluracil are Form (I) and Form (II). iucr.org Form (I) crystallizes in the monoclinic space group P2₁/c, while Form (II) crystallizes in the monoclinic space group C2/c. iucr.org The precise determination of atomic coordinates, bond lengths, and bond angles from SCXRD data is fundamental to understanding the structural chemistry of these systems. The redetermination of Form (II) provided a significant increase in the precision of its geometric parameters, which is crucial for detailed computational analysis. iucr.org

Table 2: Crystallographic Data for Known Polymorphs of 6-Methyluracil

| Parameter | 6-Methyluracil (Form I) | 6-Methyluracil (Form II) |

|---|---|---|

| Formula | C₅H₆N₂O₂ | C₅H₆N₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 12.759 | 20.572 |

| b (Å) | 11.758 | 3.9052 |

| c (Å) | 3.823 | 14.811 |

| β (°) | 96.79 | 110.95 |

| Reference | iucr.org | iucr.orgnih.gov |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science. Recent studies have identified two new polymorphic forms of 6-methyluracil (termed 6MU_III and 6MU_IV) in addition to the previously known forms. nih.gov These forms were characterized by SCXRD, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). acs.orgnih.gov

The various polymorphs of 6-methyluracil are distinguished by their different hydrogen-bonding networks. nih.goviucr.org In all known forms, a centrosymmetric dimer connected by two N-H···O hydrogen bonds is recognized as the primary building unit. acs.orgnih.govnih.gov However, the way these dimers pack together differs, leading to distinct layered structures and varying thermodynamic stabilities. nih.govlabeyond.com

From a crystal engineering perspective, the structure of this compound presents additional complexity and opportunity. The hydroxyethyl group introduces:

New Hydrogen Bonding Sites: The terminal -OH group can act as both a hydrogen bond donor and acceptor, allowing for the formation of O-H···O or O-H···N hydrogen bonds, which are not possible in the parent 6-methyluracil.

Increased Conformational Flexibility: The rotatable bonds within the ethyl chain (C-C and N-C) allow the side chain to adopt various conformations, which can lead to a greater diversity of potential packing arrangements and an increased likelihood of polymorphism.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are powerful tools for investigating molecular properties that are difficult to probe experimentally. Such studies on 6-methyluracil have provided deep insights into its electronic structure, tautomeric stability, and the nature of its intermolecular forces. nih.govmdpi.com

Theoretical calculations have been instrumental in understanding the fundamental electronic properties of the 6-methyluracil core. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have confirmed that the diketo tautomer is the most stable form of 6-methyluracil. nih.gov

Analyses based on the theory of Atoms in Molecules (AIM) have been used to investigate the electron density distribution in uracil derivatives. rnfinity.com This method allows for the characterization of chemical bonds and non-covalent interactions by analyzing the topology of the electron density. For example, the properties at bond critical points provide quantitative measures of the strength and nature of hydrogen bonds and other weak interactions that govern crystal packing. rnfinity.com

For this compound, computational studies could map the Molecular Electrostatic Potential (MESP) surface, identifying the electron-rich (negative potential, around the carbonyl oxygens) and electron-poor (positive potential, around the N-H and O-H protons) regions. This information is crucial for predicting the sites of intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their spatial distribution, would further describe the molecule's electronic reactivity and charge transfer capabilities. nih.gov

In the different polymorphs of 6-methyluracil, these interactions organize the molecules into layered motifs. acs.orgnih.gov The relative stability of the polymorphs has been correlated with the ratio of interaction energies within these layers versus the energies between adjacent layers. nih.govlabeyond.com The most stable form, 6MU_II, exhibits the most anisotropic "energetic" structure, with strong interactions within the layers and weaker interactions between them. nih.govlabeyond.com

For this compound, the presence of the hydroxyl group would introduce a potent new hydrogen-bonding moiety. Computational profiling would be essential to determine if O-H···O bonds form chains or cycles, and how these new interactions compete with or complement the foundational N-H···O dimer formation. The flexible side chain could also influence stacking arrangements, potentially leading to less efficient π-π overlap compared to the planar 6-methyluracil. A full computational analysis would be required to predict the resulting supramolecular architecture and rank the stability of potential polymorphs.

Conformational Dynamics and Tautomeric Equilibria Studies

The structural and electronic properties of this compound are significantly influenced by its conformational flexibility and the potential for tautomerism within the uracil ring. These aspects are critical for understanding its chemical behavior and interactions at a molecular level.

Tautomeric Equilibria

Like other uracil derivatives, this compound can theoretically exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms of the pyrimidine ring. The primary forms include the diketo, two distinct enol-keto forms, and a di-enol form. The equilibrium between these tautomers is a fundamental characteristic of the molecule's chemical nature.

Extensive research on the parent compound, 6-methyluracil, using quantum chemical calculations and experimental methods like X-ray diffraction, has provided significant insights into this equilibrium. nih.govacs.org Computational studies, including those using MP2 and density functional theory (DFT) methods, have consistently shown that the diketo tautomer (3-(2-hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione) is the most stable form in the gas phase. nih.gov This finding is supported by experimental data from mass spectrometry and crystallographic studies of related uracil compounds, which confirm the predominance of the diketo structure. nih.govnih.gov

The relative stability of the different tautomers of the core 6-methyluracil structure has been calculated, indicating a clear energetic preference for the diketo form. While the substitution of a hydrogen atom with a hydroxyethyl group at the N3 position does not fundamentally alter the tautomeric preference of the uracil ring itself, it can influence intermolecular interactions in different phases.

Table 1: Calculated Relative Energies of 6-Methyluracil Tautomers This table presents theoretical data for the closely related 6-methyluracil molecule, which serves as a model for the tautomeric behavior of the this compound core.

| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Diketo |  | 0.00 | Most stable tautomer. nih.gov |

| 2-Keto-4-enol |  | ~7-9 | Significantly less stable than the diketo form. |

| 2-enol-4-Keto |  | ~10-12 | Generally less stable than the 4-enol isomer. |

| Di-enol |  | >20 | Least stable tautomer. nih.gov |

Conformational Dynamics

The conformational flexibility of this compound arises primarily from the rotation around the single bonds of the N3-substituted hydroxyethyl side chain (-CH₂-CH₂-OH). The key degrees of freedom are the torsion angles associated with the N3-C-C and C-C-O bonds.

The specific conformation adopted by the side chain can be influenced by several factors, including:

Intramolecular Hydrogen Bonding: The terminal hydroxyl group (-OH) can potentially form a hydrogen bond with the oxygen atom at the C2 or C4 position of the uracil ring, leading to a more compact, cyclic-like conformation.

Steric Hindrance: Repulsion between the side chain and the methyl group at the C6 position can restrict certain conformations.

Solvent Effects: In polar solvents, intermolecular hydrogen bonding with solvent molecules can compete with intramolecular interactions, favoring more extended conformations.

Computational modeling techniques, such as molecular dynamics simulations, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. lammps.org These studies help to characterize the dynamic behavior of the side chain and its preferred spatial orientations.

Table 2: Key Torsion Angles Defining Side Chain Conformation This table defines the principal dihedral angles that govern the conformational state of the 3-(2-hydroxyethyl) side chain.

| Torsion Angle | Atoms Involved | Description |

|---|---|---|

| τ1 (C4-N3-Cα-Cβ) | C4=N3-CH₂-CH₂ | Describes the rotation of the ethyl group relative to the plane of the uracil ring. |

| τ2 (N3-Cα-Cβ-O) | N3-CH₂-CH₂-OH | Describes the rotation around the C-C bond of the side chain, determining the orientation of the terminal hydroxyl group. |

Biological Activities and Molecular Mechanisms of Action of 3 2 Hydroxyethyl 6 Methyluracil

Evaluation of Antiviral Potential and Associated Pathways

While direct studies on the antiviral activity of 3-(2-Hydroxyethyl)-6-methyluracil are limited, research into related compounds provides some context. For instance, other uracil (B121893) derivatives have been investigated for their antiviral properties. A study on a different synthesized compound, 3-[bis-(2-hydroxyethyl)-amino]-acetophenone-[4,5-diphenyl-oxazolyl-(2)]hydrazone (IMET 98/69), demonstrated significant protection against lethal infections with cardioviruses, Semliki forest virus, and vaccinia virus in mice. nih.gov This suggests that the core structure, when modified, can exhibit antiviral effects. Further research is necessary to specifically determine if this compound possesses similar capabilities and to elucidate the specific pathways involved.

Assessment of Anticancer Activity and Cytotoxicity Mechanisms

The potential of uracil derivatives as anticancer agents is an active area of research. nih.gov The mechanism often involves the inhibition of critical enzymes in cancer cell proliferation or the induction of programmed cell death (apoptosis).

Induction of Apoptosis and Cell Cycle Modulation

Studies on similar compounds indicate that uracil derivatives can influence cell life cycles. For example, hydroxychavicol, another related compound, has been shown to induce cell cycle arrest and apoptosis in oral carcinoma cells. nih.gov It was observed that at higher concentrations, this compound led to a significant increase in cell death. nih.gov Another compound, 2-hydroxyethyl methacrylate (B99206) (HEMA), has been found to induce apoptosis in macrophages through the intrinsic mitochondrial pathway, which is linked to oxidative DNA damage. nih.govmdpi.comresearchgate.net This process involves the activation of signaling proteins like p53 and the release of mitochondrial superoxide (B77818) anions. nih.gov Furthermore, some compounds can cause cell cycle arrest in specific phases, such as the G2/M phase, preventing cancer cells from dividing. nih.gov The activation of wild-type p53 has been shown to complement the antiproliferative effects of certain interleukins, leading to cell cycle exit. nih.gov

Enzyme Inhibition Profiles (e.g., Thymidylate Synthase)

Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and repair, making it a key target for cancer chemotherapy. nih.govwikipedia.org Inhibitors of this enzyme block the production of thymidylate, a necessary component of DNA, thereby halting cell division and inducing cell death in rapidly proliferating cancer cells. wikipedia.orgmedchemexpress.com Several uracil analogues, such as 5-fluorouracil (B62378), are well-established TS inhibitors. nih.gov The inhibition can be competitive, where the drug vies with the natural substrate for the enzyme's active site. nih.gov The development of novel TS inhibitors is a significant focus in cancer research, with various folate and nucleotide analogs undergoing clinical evaluation. nih.gov The efficacy of these inhibitors can sometimes be challenged by the cancer cells' ability to rapidly produce more TS, a mechanism of drug resistance. nih.gov

Proliferative and Regenerative Effects in Biological Systems

In contrast to its potential anticancer effects, certain uracil derivatives have also been investigated for their ability to promote cell growth and tissue repair. A study on various 6-substituted uracil derivatives revealed that some compounds could stimulate the proliferation of immortalized lung epithelial cells. jppres.com Specifically, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated high proliferative activity in vitro, suggesting their potential for promoting lung regeneration. jppres.com This highlights the diverse biological activities that can be achieved by modifying the basic uracil structure.

Investigations into Immunomodulatory and Anti-inflammatory Properties

Research has explored the potential of uracil derivatives to modulate the immune system and reduce inflammation. Studies have shown that complexes of 6-methyluracil (B20015) and 5-hydroxy-6-methyluracil with certain polyfunctional acids possess low toxicity and significant anti-inflammatory activity. researchgate.net The mechanisms underlying these effects can involve the downregulation of pro-inflammatory signaling pathways. For instance, some phytochemicals have been shown to reduce inflammation by inhibiting the TLR4/NF-κB signaling pathway and decreasing the levels of inflammatory cytokines like IL-6 and TNF-α. nih.gov Similarly, thymol, another related compound, has been found to suppress the expression of the TLR4-mediated NF-κB pathway, thereby reducing inflammation. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimal Bioactivity

The biological effects of uracil derivatives are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications influence a compound's activity and for designing more potent and selective therapeutic agents. For example, in the context of proliferative activity, the nature of the substituent at the 6-position of the uracil ring was found to significantly impact the compound's effect on lung cells. jppres.com Similarly, for anticancer applications, the addition of different functional groups can alter a compound's ability to inhibit enzymes like thymidylate synthase or to induce apoptosis. nih.gov The synthesis and evaluation of a series of related compounds allow researchers to identify the key structural features responsible for a desired biological effect.

Influence of the 2-Hydroxyethyl Substituent

The introduction of a 2-hydroxyethyl group at the N3 position of the uracil ring can significantly impact the compound's biological properties. While specific studies on this compound are limited, research on related N-substituted cytisine (B100878) derivatives provides valuable insights. For instance, the synthesis and investigation of N-(2-hydroxyethyl)cytisine and its derivatives have demonstrated that these compounds can exhibit notable antiarrhythmic, analgesic, and nootropic activities. researchgate.net The presence of the hydroxyl group in the side chain allows for potential hydrogen bonding interactions, which can influence the molecule's binding affinity to biological targets. acs.orgnih.gov

Role of the 6-Methyl Group

The methyl group at the C6 position of the uracil ring is another critical determinant of the biological activity of this compound. 6-Methyluracil itself is a synthetic analogue of uracil and thymine (B56734) and is known to be involved in the regulation of lipid peroxidation and wound healing. nih.govacs.org The presence of a methyl group at this position can influence the molecule's interaction with enzymes and receptors.

Studies on 6-substituted uracil derivatives have revealed their potential to stimulate cell proliferation. jppres.comresearchgate.net For example, in vitro studies on immortalized lung epithelial cells showed that certain 6-substituted uracils could enhance cell proliferation, suggesting a role in tissue regeneration. jppres.comresearchgate.net The size and nature of the substituent at the C6 position can significantly affect the compound's activity. For instance, in a series of 6-anilinouracils, the 6-(3-ethyl-4-methylanilino) group was found to maximize the inhibition of DNA polymerase IIIC in Gram-positive bacteria. researchgate.net This highlights the importance of the steric and electronic properties of the C6 substituent in determining the compound's biological target and potency.

The methylation of uracil is a vital biological process, essential for the synthesis of thymidylate, a key component of DNA. nih.gov Enzymes that methylate uracil are crucial for the survival of organisms. nih.gov Therefore, the 6-methyl group in this compound could potentially mimic endogenous methylated uracils, leading to interactions with various biological pathways.

Impact of Modifications on the Uracil Ring System

The uracil ring system itself is a privileged scaffold in drug discovery, with a wide array of biological activities. nih.gov Modifications at different positions of the pyrimidine (B1678525) ring have led to the development of numerous clinically important drugs. nih.gov For example, 5-fluorouracil is a well-known anticancer agent. nih.gov

The biological activity of uracil derivatives is highly dependent on the nature and position of the substituents on the ring. nih.gov Research has shown that modifications at the N1, N3, C5, and C6 positions can lead to compounds with enhanced bioactivity, selectivity, and metabolic stability. nih.gov For instance, 5-substituted uracil derivatives have shown inhibitory activity against various viruses, including HIV-1 and herpes family viruses. mdpi.com

The integrity of the uracil ring system is generally crucial for its biological function, as it serves as the core structure for interacting with biological targets. However, even subtle changes to the ring or its substituents can drastically alter the compound's activity profile.

In Vitro and Cellular Assay Methodologies for Biological Screening

A variety of in vitro and cellular assay methodologies are employed to screen for the biological activities of uracil derivatives like this compound. These assays are crucial for identifying potential therapeutic applications and understanding the mechanism of action.

Common Assay Methodologies:

| Assay Type | Description | Application for Uracil Derivatives | References |

| Cell Proliferation Assays | These assays measure the effect of a compound on the growth and division of cells. Methods include MTT, XTT, and direct cell counting. | To evaluate the potential of uracil derivatives to stimulate or inhibit cell growth, for applications in regenerative medicine or cancer therapy. | jppres.comresearchgate.net |

| Antiviral Assays | These assays determine the ability of a compound to inhibit the replication of viruses in cell culture. The HIV-1 p24 antigen assay is a common example. | To screen for antiviral activity against a broad spectrum of viruses. | nih.gov |

| Enzyme Inhibition Assays | These assays measure the ability of a compound to inhibit the activity of a specific enzyme. | To identify the molecular targets of uracil derivatives, such as DNA polymerases or thymidylate synthase. | researchgate.netnih.gov |

| Dot-Blot Assays | A technique used to detect and quantify specific biomolecules, such as DNA containing uracil. | Can be adapted to study the interaction of uracil derivatives with DNA and related enzymes. | nih.gov |

| Fluorescence-Based Assays | These assays utilize fluorescent probes to monitor biological processes, such as enzyme activity or DNA-protein interactions. | For real-time kinetic studies of uracil excision by DNA glycosylases and for high-throughput screening of inhibitors. | researchgate.net |

| Real-Time PCR-Based Assays | A quantitative PCR method that can be used to measure the amount of uracil in a DNA sample. | To assess the impact of uracil derivatives on DNA integrity and repair mechanisms. | nih.gov |

These methodologies, often used in combination, provide a comprehensive picture of the biological profile of a compound. For a novel compound like this compound, a tiered screening approach starting with broad-spectrum cell-based assays followed by more specific enzyme and molecular assays would be appropriate to elucidate its biological activities and potential therapeutic value.

Pharmacological Investigations and Preclinical Development of 3 2 Hydroxyethyl 6 Methyluracil

Pharmacodynamic Profiling and Target Engagement Studies

There is currently no specific information available in published literature detailing the pharmacodynamic properties or molecular targets of 3-(2-Hydroxyethyl)-6-methyluracil. While research exists on the broader class of uracil (B121893) analogs, which have been investigated for various therapeutic purposes, these findings cannot be directly attributed to this specific compound. Without dedicated target engagement and mechanism of action studies, its biological effects at the molecular level remain uncharacterized.

Pharmacokinetic Assessment in Relevant Biological Models

A comprehensive pharmacokinetic profile of this compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), has not been documented in publicly accessible preclinical studies.

Absorption and Distribution Kinetics

No studies were identified that investigated the absorption and distribution kinetics of this compound. Data on its rate and extent of absorption following administration, as well as its subsequent distribution throughout bodily tissues, are absent from the scientific literature.

Metabolic Fate and Biotransformation Pathways

Information regarding the metabolic fate and biotransformation of this compound is not available. The specific metabolic enzymes involved in its breakdown and the resulting metabolites have not been identified.

Excretion Characteristics

The routes and rates of excretion of this compound from the body have not been described in any available research.

Bioavailability and Systemic Exposure Studies

There are no published data on the bioavailability or systemic exposure of this compound in any biological model.

Comprehensive Toxicological Evaluation and Safety Profiling

While basic hazard identification is available, a comprehensive toxicological profile for this compound is absent from the public record.

Publicly available information from aggregated notifications to the ECHA C&L Inventory provides a basic hazard classification. nih.gov However, this does not constitute a comprehensive toxicological evaluation. Detailed studies assessing acute, sub-chronic, and chronic toxicity, as well as specialized investigations into genotoxicity, carcinogenicity, and reproductive toxicity, are not found in the available literature.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects |

Data sourced from ECHA C&L Inventory notifications. nih.gov

In Vitro and In Vivo Toxicity Screens

No information is available in the search results regarding in vitro or in vivo toxicity studies conducted on this compound.

Translational Research and Future Prospects in Medicinal Chemistry for 3 2 Hydroxyethyl 6 Methyluracil

Challenges, Opportunities, and Translational Pathways in Research

The development of 3-(2-Hydroxyethyl)-6-methyluracil as a therapeutic agent is contingent on overcoming several research and development hurdles, capitalizing on its unique chemical characteristics, and establishing a clear route from preclinical findings to potential clinical use.

Challenges in Synthesis and Scalability

A primary challenge in the translational journey of any novel compound is the development of a robust and scalable synthetic route. For N-substituted uracil (B121893) derivatives like this compound, the synthesis typically involves the alkylation of the parent 6-methyluracil (B20015).

Furthermore, the synthesis of the parent 6-methyluracil itself, often achieved through the condensation of ethyl acetoacetate (B1235776) and urea (B33335), requires careful optimization to ensure high yields and purity. orgsyn.org The subsequent hydroxyethylation step introduces its own set of challenges, including the choice of solvent and base to favor the desired N3 substitution and minimize side reactions. Developing a one-pot synthesis or a method that avoids the need for chromatographic separation would be a significant step forward. google.com

Opportunities for Therapeutic Application

The structural motifs of this compound present several opportunities for therapeutic development. The parent compound, 6-methyluracil, is known for its wound-healing and immune-modulating properties, and it is used in some countries to regulate lipid peroxidation. nih.govnih.gov It is plausible that the introduction of the 2-hydroxyethyl group at the N3 position could modify this activity or introduce new pharmacological properties.

The hydroxyethyl (B10761427) group can increase the water solubility of the compound compared to a simple alkyl substituent. This enhanced solubility can be advantageous for formulation and bioavailability. Furthermore, the hydroxyl group provides a handle for further chemical modification, allowing for the creation of a library of derivatives with potentially improved potency or selectivity. This could involve esterification, etherification, or conjugation to other molecules to create prodrugs or targeted therapies.

Derivatives of uracil are well-established as a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. nih.gov For instance, various 3-substituted-6-(anilino)uracils have shown potent inhibitory activity against bacterial DNA polymerase IIIC. orgsyn.org While the specific activity of this compound is not yet widely reported, its structural similarity to other bioactive uracil derivatives makes it a candidate for screening in a variety of disease models. Studies on other 6-substituted uracil derivatives have demonstrated that modifications at the N3 position can significantly impact biological activity, such as cell proliferation. jppres.com

Translational Pathways and Future Research Directions

The translational pathway for this compound will likely commence with a comprehensive screening for biological activity across a range of assays. Based on the known properties of its parent compound and other uracil derivatives, initial investigations could focus on anti-inflammatory, immunomodulatory, and tissue-regenerative properties.

Future research should prioritize the following:

Systematic Biological Screening: A broad-based screening of this compound in various in vitro models of disease is necessary to identify its primary pharmacological effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the hydroxyethyl side chain and potentially at other positions of the uracil ring will be crucial to optimize activity and understand the molecular basis of its action.

Pharmacokinetic Profiling: Early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be essential to determine its drug-like potential.

Target Identification: Once a promising biological activity is identified, efforts must be directed towards elucidating the molecular target(s) and mechanism of action.

The table below outlines a prospective research plan for advancing this compound through the initial stages of translational research.

| Research Phase | Objective | Key Activities | Potential Outcomes |

| Discovery and Lead Identification | To identify and characterize the primary biological activity of this compound. | - In vitro screening in cell-based assays (e.g., inflammation, proliferation, viral replication).- Initial cytotoxicity assessment. | Identification of a lead therapeutic area. |

| Lead Optimization | To improve the potency, selectivity, and pharmacokinetic properties of the lead compound. | - Synthesis of a focused library of analogs.- Structure-Activity Relationship (SAR) studies.- Preliminary ADME/Tox profiling. | A preclinical candidate with an improved therapeutic profile. |

| Preclinical Development | To evaluate the in vivo efficacy and safety of the preclinical candidate. | - In vivo studies in relevant animal models of disease.- Formal toxicology and safety pharmacology studies. | "Proof-of-concept" for in vivo efficacy and a preliminary safety profile. |

By systematically addressing the challenges in synthesis and exploring the therapeutic opportunities through a structured translational research plan, the potential of this compound in medicinal chemistry can be fully elucidated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-(2-Hydroxyethyl)-6-methyluracil, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves functionalization of the 6-methyluracil core. For example, hydrazone derivatives of 6-methyluracil can be synthesized by reacting hydrazides of α-amino acids (e.g., leucine, valine) with carbonyl-containing reagents under optimized conditions (e.g., solvent choice, temperature, catalyst presence). Evidence suggests that modifying reaction parameters (e.g., using Yb(TFA)₃ as a catalyst in ketene-based reactions) can enhance regioselectivity and purity . Purification via recrystallization from polar solvents (e.g., DMF or water) is critical to isolate high-purity forms .

Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns and hydrogen bonding interactions, particularly for hydroxyl and methyl groups .

- LC-MS/MS : Validates molecular weight and detects impurities .

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretching at ~3200 cm⁻¹) .

- X-ray Diffraction : Resolves crystal structure and polymorphism, which is critical for reproducibility in biological studies .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Initial screens often include:

- Enzyme Inhibition Assays : Testing interactions with thymidine phosphorylase or other nucleic acid-metabolizing enzymes due to structural similarity to uracil .

- Cytotoxicity Studies : Using cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- In Silico Predictions : Tools like the GUSAR program predict toxicity and teratogenicity, guiding experimental prioritization .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen), away from light and moisture. Avoid contact with oxidizing agents. Storage at 2–8°C in a desiccator is advised to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its physicochemical and biological properties?

- Methodological Answer : Polymorphs (e.g., Form I vs. II) exhibit distinct crystal packing, affecting solubility and bioavailability. To study:

- Crystallization Screening : Use solvents like DMF or water to isolate forms .

- Thermal Analysis : DSC/TGA identifies phase transitions and stability .

- Biological Comparison : Test polymorphs in parallel assays (e.g., enzyme inhibition) to correlate structure-activity relationships .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Model hydrogen bonding and tautomerism to predict reactivity sites .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., DNA polymerases) .

- QSAR Modeling : Use datasets from analogs (e.g., 6-methyluracil derivatives) to predict bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic variability or impurity profiles. Mitigation strategies include:

- Batch Reproducibility Tests : Synthesize multiple batches under controlled conditions .

- High-Purity Standards : Use HPLC-purified samples (>99%) for assays .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1,3-dimethyluracil) to identify trends .

Q. What mechanistic insights exist for debromination or hydroxylation reactions involving this compound?

- Methodological Answer : Acid-catalyzed debromination (observed in 6-methyluracil derivatives) can be studied via:

- Kinetic Isotope Effects : Confirm proton transfer steps in reaction mechanisms .

- LC-MS Monitoring : Track intermediates in real-time .

- pH-Dependent Studies : Identify optimal conditions for desired pathways .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.